3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid
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Overview
Description
3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to an amino and hydroxy substituted propanoic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 3-(trifluoromethyl)benzaldehyde.
Aldol Condensation: The benzaldehyde undergoes aldol condensation with glycine to form an intermediate.
Reduction: The intermediate is then reduced using a suitable reducing agent such as sodium borohydride to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide.
Major Products
Oxidation: Formation of 3-amino-2-oxo-3-[3-(trifluoromethyl)phenyl]propanoic acid.
Reduction: Formation of 3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propylamine.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein binding studies.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties due to the presence of the trifluoromethyl group.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. It can bind to enzymes and proteins, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxy-3-phenylpropanoic acid: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
3-Amino-2-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoic acid: Similar structure but with the trifluoromethyl group in a different position on the phenyl ring.
Uniqueness
The presence of the trifluoromethyl group in 3-Amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid imparts unique properties such as increased lipophilicity and stability, making it distinct from other similar compounds
Properties
IUPAC Name |
3-amino-2-hydroxy-3-[3-(trifluoromethyl)phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO3/c11-10(12,13)6-3-1-2-5(4-6)7(14)8(15)9(16)17/h1-4,7-8,15H,14H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSSPHPYIWVLSKB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(C(C(=O)O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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